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molecular formula C11H24O2 B3056878 2-Octylpropane-1,3-diol CAS No. 74971-70-3

2-Octylpropane-1,3-diol

Cat. No. B3056878
M. Wt: 188.31 g/mol
InChI Key: ZZJCWGKTESNSGK-UHFFFAOYSA-N
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Patent
US04200580

Procedure details

Borane methyl sulfide (BMS) complex (80 g, 1 m) was added dropwise to a mixture of diethyl-n-octylmalonate (90 g, 0.33) and tolune (400 ml) with stirring at room temperature. Stirring was continued for an additional hour. The mixture was refluxed gently for 10 hours, cooled to 20° C., and then poured slowly into ice-cold methanol (400 ml) with stirring and left to stand overnight. The solvent was stripped off and the residue was stirred with 10% hydrochloric acid solution (400 ml) overnight. The resulting mixture was extracted with chloroform (2×70 ml) and washed with water until neutral to litmus. The solvent was evaporated and the residue was vacuum distilled to yield 2-n-octylpropane-1,3-diol (25.5 g, 41%) bp 135°-140° C./0.5-0.8 mm.
Quantity
90 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH:5]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[C:6](OCC)=[O:7])C>Cl>[CH2:11]([CH:5]([CH2:4][OH:3])[CH2:6][OH:7])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)CCCCCCCC)=O
Step Two
Name
ice
Quantity
400 mL
Type
reactant
Smiles
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed gently for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C.
STIRRING
Type
STIRRING
Details
with stirring
WAIT
Type
WAIT
Details
left
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with chloroform (2×70 ml)
WASH
Type
WASH
Details
washed with water until neutral to litmus
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCCCCCC)C(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 25.5 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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